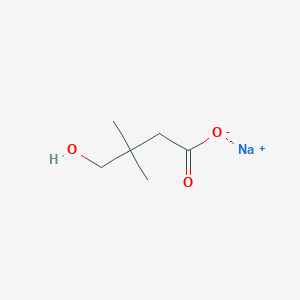
1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate, commonly known as CDCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
CDCP exerts its biological effects by modulating specific signaling pathways in cells. It has been found to inhibit the activity of Src family kinases, which are involved in various cellular processes such as cell proliferation, migration, and survival. By inhibiting Src family kinases, CDCP can suppress the growth and metastasis of cancer cells, enhance synaptic transmission in neurons, and modulate other cellular processes.
Biochemical and Physiological Effects:
CDCP has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, CDCP can inhibit cell proliferation, migration, and invasion, and induce apoptosis. In neurons, CDCP can enhance synaptic transmission and improve cognitive function. In other cell types, CDCP can modulate various cellular processes such as cell survival, differentiation, and metabolism.
实验室实验的优点和局限性
CDCP has several advantages for lab experiments, including its high potency, selectivity, and specificity for Src family kinases. However, CDCP also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Moreover, CDCP can have off-target effects on other kinases and cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for CDCP research, including the development of new analogs with improved pharmacological properties, the identification of new molecular targets and signaling pathways regulated by CDCP, and the investigation of its potential applications in other fields such as immunology and infectious diseases. Moreover, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of CDCP, and to evaluate its safety and efficacy in preclinical and clinical settings.
Conclusion:
In conclusion, CDCP is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of CDCP and to develop new drugs and therapies based on its properties.
合成方法
CDCP can be synthesized through a multistep process involving the reaction of 5,6-dichloropyridine-3-carboxylic acid with isobutyl chloroformate, followed by the reaction with ammonia and carbamoyl chloride. The final product is obtained by purification through column chromatography.
科学研究应用
CDCP has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, CDCP has been found to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In neuroscience, CDCP has been shown to enhance synaptic transmission and improve cognitive function. In drug discovery, CDCP has been identified as a potential lead compound for the development of new drugs targeting specific diseases.
属性
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-4(8(16)15-10(13)18)19-9(17)5-2-6(11)7(12)14-3-5/h2-4H,1H3,(H3,13,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQANKDYIPPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)

![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)
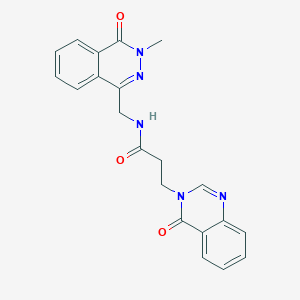
![10-(1H-indol-3-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2692694.png)
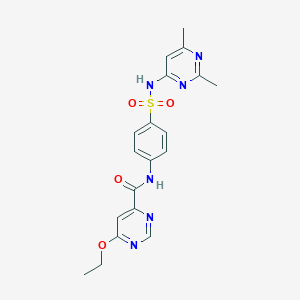
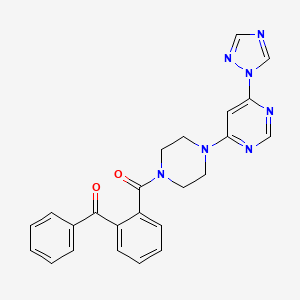
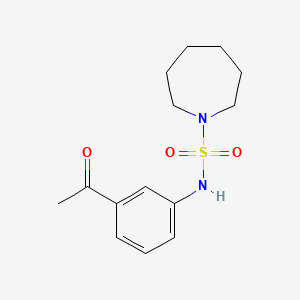
![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)
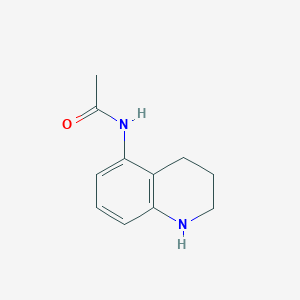
![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)
![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)
![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)
